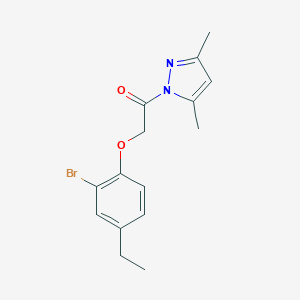![molecular formula C16H14Br2N2O3S B320712 N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea](/img/structure/B320712.png)
N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms, phenoxy groups, and a sulfanylidenemethyl linkage, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 2,4-dibromophenol with an appropriate acylating agent to form 2,4-dibromophenoxyacetyl chloride. This intermediate is then reacted with 3-(hydroxymethyl)aniline under controlled conditions to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove bromine atoms or modify the phenoxy groups.
Substitution: Bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group may yield 2-(2,4-dibromophenoxy)-N-[[3-formyl]anilino]-sulfanylidenemethyl]acetamide.
Scientific Research Applications
N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-dibromophenoxy)acetohydrazide
- 3,4,5-tribromo-2-(2,4-dibromophenoxy)phenol
- Methyl 2-{[(2,4-dibromophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Uniqueness
N-[(2,4-dibromophenoxy)acetyl]-N'-[3-(hydroxymethyl)phenyl]thiourea is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C16H14Br2N2O3S |
|---|---|
Molecular Weight |
474.2 g/mol |
IUPAC Name |
2-(2,4-dibromophenoxy)-N-[[3-(hydroxymethyl)phenyl]carbamothioyl]acetamide |
InChI |
InChI=1S/C16H14Br2N2O3S/c17-11-4-5-14(13(18)7-11)23-9-15(22)20-16(24)19-12-3-1-2-10(6-12)8-21/h1-7,21H,8-9H2,(H2,19,20,22,24) |
InChI Key |
RCAXOGAKRIRKAQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Br)CO |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)COC2=C(C=C(C=C2)Br)Br)CO |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{4-[(cyclohexylamino)sulfonyl]phenyl}butanamide](/img/structure/B320629.png)
![4-[(anilinocarbonyl)amino]-N-cyclohexylbenzenesulfonamide](/img/structure/B320630.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B320633.png)
![Methyl 4-{4-[(cyclohexylamino)sulfonyl]anilino}-4-oxobutanoate](/img/structure/B320638.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B320639.png)
![N-cyclohexyl-4-[[(E)-(3,5-dichloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]benzenesulfonamide](/img/structure/B320641.png)
![N-[4-(cyclohexylsulfamoyl)phenyl]-3-iodo-4-methylbenzamide](/img/structure/B320642.png)
![2-(2-chlorophenoxy)-N-[4-(cyclohexylsulfamoyl)phenyl]acetamide](/img/structure/B320643.png)
![N-cyclohexyl-4-[(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B320644.png)
![2-(2-bromo-4-ethylphenoxy)-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]acetohydrazide](/img/structure/B320645.png)

![N-[(2-hydroxy-5-methylphenyl)carbamothioyl]cyclohexanecarboxamide](/img/structure/B320647.png)
![N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}cyclopropanecarboxamide](/img/structure/B320653.png)
![Methyl 4-{[(cyclopropylcarbonyl)carbamothioyl]amino}benzoate](/img/structure/B320656.png)
